molecular formula C30H48O5 B154715 Rotundic acid CAS No. 20137-37-5

Rotundic acid

Numéro de catalogue: B154715
Numéro CAS: 20137-37-5
Poids moléculaire: 488.7 g/mol
Clé InChI: YLHQFGOOMKJFLP-LTFXOGOQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide rotundique peut être synthétisé par différentes réactions chimiques. Une méthode courante consiste à l'extraire de l'Ilex rotunda à l'aide de solvants organiques, puis à le purifier par des techniques chromatographiques . De plus, des dérivés de l'acide rotundique peuvent être synthétisés en modifiant son groupe carboxyle en position 28, ce qui a montré qu'il renforçait sa cytotoxicité contre les cellules tumorales .

Méthodes de production industrielle

La production industrielle de l'acide rotundique implique généralement une extraction à grande échelle à partir de sources végétales. Le processus comprend la récolte du matériel végétal, son séchage et sa mouture en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) afin d'obtenir de l'acide rotundique pur .

Analyse Des Réactions Chimiques

Metabolic Reactions of Rotundic Acid

This compound undergoes various metabolic transformations in biological systems that can affect its pharmacological efficacy.

3.1. Major Metabolic Pathways

The primary metabolic reactions identified for this compound include:

  • Hydroxylation : Introduction of hydroxyl groups into the this compound structure.

  • Glucuronidation : Conjugation with glucuronic acid, enhancing solubility and excretion.

  • Demethylation and Desaturation : These reactions alter the compound's structure, potentially affecting its activity .

Table 2: Key Metabolites of this compound

MetaboliteReaction TypeMolecular Formula
M15DemethylationC30H48O7
HydroxylatedHydroxylationC30H48O8
GlucuronideGlucuronidationC36H50O10

This table summarizes significant metabolites formed during the metabolism of this compound, which may contribute to its pharmacological profile .

Biological Activities and Implications

This compound exhibits a range of biological activities attributed to its chemical structure and metabolites.

4.1. Antitumor Activity

Research indicates that this compound and its derivatives possess potent antitumor properties, demonstrated through:

  • Induction of apoptosis in cancer cells.

  • Inhibition of cell proliferation via modulation of key signaling pathways such as AKT/mTOR and MAPK.

  • Enhanced cytotoxicity against various cancer cell lines, including hepatocellular carcinoma .

4.2. Anti-inflammatory Effects

This compound also shows significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are crucial in inflammatory responses .

Applications De Recherche Scientifique

Anticancer Properties

Rotundic acid has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma (HCC). Research indicates that RA induces DNA damage and apoptosis in HCC cells by modulating key signaling pathways such as AKT/mTOR and MAPK. In vitro studies demonstrated that RA significantly inhibits HCC cell proliferation and tumor growth in xenograft mouse models .

Case Study: Hepatocellular Carcinoma

  • Study Design : In vitro assays on HCC cell lines and in vivo experiments using Balb/c nude mice.
  • Findings : RA treatment resulted in:
    • Reduced cell viability and colony formation.
    • Induction of cell cycle arrest and apoptosis.
    • Suppression of angiogenesis via VEGF inhibition .

Cardiovascular Applications

Recent studies highlight RA's potential in treating ischemic heart disease (IHD). It promotes angiogenesis, which is crucial for improving blood flow recovery after ischemic events. The mechanism involves the activation of the JAK-STAT3 signaling pathway, enhancing endothelial cell migration and tube formation .

Case Study: Ischemic Heart Disease

  • Study Design : In vivo experiments using a mouse hindlimb ischemia model.
  • Findings : RA treatment led to:
    • Increased blood flow recovery post-femoral artery ligation.
    • Enhanced expression of phosphorylated JAK and STAT3 in treated tissues .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like acute lung injury (ALI). It reduces lipopolysaccharide (LPS)-induced inflammation by regulating TLR4 signaling pathways, thereby decreasing cytokine release and oxidative stress .

Case Study: Acute Lung Injury

  • Study Design : In vitro and in vivo assessments of RA's effects on ALI models.
  • Findings : RA administration resulted in:
    • Decreased inflammatory markers.
    • Improved lung function metrics post-injury .

Metabolic Disorders

RA has shown promise in managing obesity and metabolic syndrome. It enhances leptin sensitivity, which is crucial for appetite regulation and energy expenditure. Studies indicate that RA can mitigate obesity-related complications by improving metabolic profiles in high-fat diet-induced obese mice .

Case Study: Obesity Management

  • Study Design : Animal studies assessing the impact of RA on metabolic parameters.
  • Findings : RA treatment led to:
    • Reduced body weight gain.
    • Improved insulin sensitivity and lipid profiles .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound also exhibits antimicrobial effects against various pathogens. This makes it a potential candidate for developing new antimicrobial agents .

Activité Biologique

Rotundic acid (RA) is a naturally occurring pentacyclic triterpenoid primarily isolated from various plant species, including Ilex rotunda and Olea europaea. This compound has garnered attention for its diverse biological activities, particularly its anticancer properties. Recent studies have elucidated the mechanisms through which RA exerts its effects, making it a promising candidate for therapeutic applications.

Overview of Research Findings

This compound has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma (HCC), which is a leading cause of cancer-related mortality worldwide. The following key findings summarize RA's biological activity in cancer treatment:

  • Inhibition of Cell Viability : RA has been shown to significantly reduce the viability of HCC cells (e.g., HepG2 and SMMC-7721) in a dose-dependent manner. MTT assays revealed that treatment with RA leads to a notable decrease in cell proliferation after 24, 48, and 72 hours of exposure .
  • Mechanisms of Action : The anticancer effects of RA are attributed to several mechanisms:
    • Induction of Apoptosis : RA triggers apoptosis in cancer cells by activating pathways related to DNA damage and cell cycle arrest. Flow cytometry and western blot analyses have demonstrated that RA modulates the AKT/mTOR and MAPK signaling pathways, leading to increased expression of pro-apoptotic factors .
    • Anti-Angiogenesis : RA inhibits angiogenesis by suppressing the formation of new blood vessels from pre-existing ones. This effect was confirmed through tube formation assays and VEGF-ELISA tests, indicating reduced vascular endothelial growth factor (VEGF) levels .

Case Studies

  • HepG2 Xenograft Model : In vivo studies using a HepG2 xenograft mouse model demonstrated that RA significantly inhibited tumor growth compared to control groups. This suggests that RA not only affects cancer cells directly but also impacts tumor microenvironments .
  • Comparative Analysis with Derivatives : Recent research has synthesized novel derivatives of RA, enhancing its pharmacological profile. These derivatives have shown improved cytotoxicity against various cancer cell lines, including breast and colorectal cancers, indicating broader therapeutic potential beyond HCC .

Additional Biological Activities

Apart from its anticancer properties, RA exhibits other beneficial biological activities:

  • Anti-Inflammatory Effects : RA has been reported to possess anti-inflammatory properties, which may contribute to its overall therapeutic profile by mitigating inflammation-related pathologies .
  • Metabolic Benefits : In studies involving type 2 diabetes models, RA improved gut microbiota composition and metabolic parameters, suggesting its potential role as a nutraceutical agent for metabolic disorders .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityMechanism/EffectReference
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Anti-AngiogenesisSuppresses VEGF; inhibits new blood vessel formation
Anti-InflammatoryReduces inflammatory markers
Metabolic RegulationImproves gut microbiota; lowers triglycerides

Propriétés

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-LTFXOGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173963
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20137-37-5
Record name Rotundic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20137-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotundic acid
Reactant of Route 2
Rotundic acid
Reactant of Route 3
Rotundic acid
Reactant of Route 4
Rotundic acid
Reactant of Route 5
Rotundic acid
Reactant of Route 6
Rotundic acid
Customer
Q & A

Q1: What are the primary molecular targets of Rotundic acid?

A1: this compound has been shown to interact with various molecular targets, influencing different cellular processes. Notably, it acts as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP (TCPTP) by interacting with their C-terminus []. This inhibition enhances leptin sensitivity, contributing to its anti-obesity and anti-aging effects. Additionally, RA has been shown to modulate the ATM/p53 pathway, leading to enhanced apoptosis in cancer cells when combined with radiation therapy []. It also interacts with TLR4, blocking its dimerization and subsequently suppressing inflammatory responses [].

Q2: What is the role of this compound in regulating the Bcl-2 family proteins?

A2: Research suggests that this compound can influence the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. In alcoholic hepatitis models, RA treatment increased Bcl-2 levels while decreasing Bax and caspase-3 levels []. This shift in the Bcl-2/Bax ratio indicates a protective effect against apoptosis. Conversely, in MCF-7 breast cancer cells, RA combined with radiation therapy induced Bcl-2-associated X protein expression, promoting apoptosis []. These findings suggest that RA's effects on Bcl-2 family proteins are context-dependent and may vary across cell types and disease models.

Q3: How does this compound contribute to angiogenesis?

A3: this compound exhibits pro-angiogenic properties by promoting cell proliferation, adhesion, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) []. This effect is mediated, at least in part, through the activation of the JAK-STAT3 signaling pathway.

Q4: Can this compound influence gut microbiota composition?

A4: Emerging evidence suggests that this compound can modulate the gut microbiome. In type 2 diabetes rat models, RA treatment increased the abundance of beneficial bacteria like Prevotella, Ruminococcus, Leuconostoc, and Streptococcus, while decreasing opportunistic pathogens like Klebsiella and Proteus []. These alterations in gut microbiota composition were correlated with improvements in various metabolic parameters, suggesting a potential role for RA in ameliorating metabolic dysfunction through its influence on the gut microbiome.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol.

Q6: How do structural modifications of this compound affect its biological activity?

A6: Modifying this compound at the 28-COOH position has been explored to enhance its properties. For instance, introducing amino acid moieties at this position led to derivatives with improved cytotoxicity against various cancer cell lines []. Specifically, compound 5a, an amino acid derivative of RA, displayed greater potency compared to the parent compound. This suggests that structural modifications can significantly impact the biological activity of RA and highlights the potential for developing more potent derivatives for therapeutic applications.

Q7: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A7: One approach to enhance the pharmacokinetic properties of this compound involves formulating it into inclusion complexes. Specifically, a beta-cyclodextrin polymer inclusion complex of pedunculoside, a this compound derivative, was developed to address its limitations of poor bioavailability and rapid elimination []. This complex effectively increased plasma exposure and reduced intestinal metabolism, highlighting the potential of such formulation strategies for improving the therapeutic efficacy of RA.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Research indicates that this compound might be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could contribute to its limited oral bioavailability []. Additionally, RA is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. Co-administration of verapamil, a P-gp inhibitor, significantly increased the plasma concentration and area under the curve (AUC) of RA in rats, while reducing its oral clearance. This suggests that inhibiting P-gp could be a strategy to enhance RA's bioavailability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.